Kessyl glycol
Description
Historical Context of Discovery and Early Structural Characterization
The study of compounds from Valeriana species has a long history, driven by their traditional medicinal uses. Kessyl glycol and related kessane-type sesquiterpenoids were identified as constituents of these plants. Early structural characterization of natural products like this compound was a significant challenge, often relying on chemical degradation and spectroscopic methods available at the time. This compound was recognized as one of the early successful instances where techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy were applied to determine the stereochemistry of natural products. clockss.org These methods were crucial in elucidating the intricate three-dimensional structures of complex molecules isolated from natural sources.
Significance in Natural Products Chemistry and Sesquiterpenoid Research
This compound holds significance in natural products chemistry as a representative of the kessane (B1673396) skeleton, a specific structural type within the sesquiterpenoids. Sesquiterpenoids, derived from farnesyl diphosphate (B83284) (FPP), represent a vast and structurally varied group of natural products found in plants, fungi, and insects. nih.gov The presence of this compound and its derivatives, such as this compound diacetate and alpha-kessyl acetate (B1210297), is particularly characteristic of certain Valeriana species, notably Valeriana fauriei (Japanese Valerian). researchgate.netresearchgate.netscispace.com Studying these compounds helps to understand the biochemical pathways leading to their formation and the chemodiversity within plant species. The kessane skeleton itself arises from complex cyclization reactions, often involving intermediates like hedycaryol (B1638063) in the broader context of sesquiterpene biosynthesis. nih.gov
Current Research Trajectories and Academic Relevance
Current academic research involving this compound and its derivatives follows several trajectories. A significant area of study focuses on the chemical composition of Valeriana species, using this compound and related compounds as markers to differentiate between species and ecotypes, which is important for quality control and standardization of plant materials used in research. researchgate.netscispace.comjst.go.jp Research also investigates the correlation between genetic factors and the chemical profiles, including the content of this compound derivatives, in different Valeriana chemotypes. scispace.comjst.go.jp
Furthermore, academic studies explore the potential biological activities associated with this compound derivatives, particularly their interactions with the nervous system, which aligns with the traditional uses of Valeriana. Research has examined the binding affinity of Valeriana fauriei extracts and their constituents, including this compound diacetate and this compound 8-acetate, to GABAA receptor flunitrazepam sites. researchgate.netnih.gov Pharmacokinetic studies in animal models are also conducted to understand the distribution of these compounds in the body, including their presence in the brain. researchgate.netnih.gov
Beyond traditional plant studies, this compound has appeared in broader metabolomic research. For instance, it was identified in a study investigating the metabolic differences in vaginal microbiota and was found to be negatively correlated with Lactobacillus iners in women with vaginitis. researcher.liferesearcher.life This highlights the compound's relevance in studies exploring the complex interplay between host, microbiota, and metabolites.
Academic research continues to utilize advanced analytical techniques, such as GC-MS and LC-MS/MS, to identify and quantify this compound and its related compounds in biological samples and plant extracts. scispace.comjst.go.jpresearchgate.net These studies contribute to a deeper understanding of the compound's occurrence, metabolism, and potential roles in biological systems.
Table 1: Selected Properties of this compound
| Property | Value | Source |
| Molecular Formula | C15H26O3 | nih.govuni.lu |
| Molar Mass | 254.36 g/mol | nih.gov |
| XLogP3 (Predicted) | 1.7 | nih.govuni.lu |
| Compound Type | Sesquiterpenoid alcohol | Based on searches |
Table 2: this compound and Related Compounds in Valeriana Research
| Compound Name | Occurrence in Valeriana Species (Examples) | Research Focus |
| This compound | Valeriana fauriei, Valeriana officinalis researchgate.netresearchgate.net | Chemical composition, Chemotypes researchgate.netscispace.comjst.go.jp |
| This compound diacetate | Valeriana fauriei researchgate.netresearchgate.netscispace.comjst.go.jpresearchgate.netnih.govgoogle.com | Sedative effects, GABA receptor binding researchgate.netnih.gov |
| This compound 8-acetate | Valeriana fauriei researchgate.netresearchgate.netnih.govgoogle.com | Sedative effects, Metabolism, Pharmacokinetics researchgate.netnih.gov |
| This compound 2-acetate | Valeriana fauriei researchgate.netresearchgate.netgoogle.com | Sedative effects researchgate.netgoogle.com |
| Alpha-kessyl acetate | Valeriana fauriei, Valeriana officinalis researchgate.netresearchgate.netscispace.comnih.govresearchgate.net | Chemical composition, GABA receptor binding researchgate.netscispace.comnih.gov |
| Alpha-kessyl alcohol | Valeriana wallichii mdpi.com | Identification in plant extracts mdpi.com |
Structure
2D Structure
Properties
CAS No. |
6894-57-1 |
|---|---|
Molecular Formula |
C15H26O3 |
Molecular Weight |
254.36 g/mol |
IUPAC Name |
1,5,9,9-tetramethyl-10-oxatricyclo[6.2.2.02,6]dodecane-3,12-diol |
InChI |
InChI=1S/C15H26O3/c1-8-5-11(16)13-9(8)6-10-12(17)7-15(13,4)18-14(10,2)3/h8-13,16-17H,5-7H2,1-4H3 |
InChI Key |
HMTVXYYWICMXMY-UHFFFAOYSA-N |
SMILES |
CC1CC(C2C1CC3C(CC2(OC3(C)C)C)O)O |
Canonical SMILES |
CC1CC(C2C1CC3C(CC2(OC3(C)C)C)O)O |
melting_point |
128°C |
physical_description |
Solid |
Synonyms |
kessoglycol |
Origin of Product |
United States |
Occurrence, Distribution, and Chemotaxonomy of Kessyl Glycol
Natural Sources and Botanical Origins
Kessyl glycol and its derivatives have been identified in various plant species, most notably within the Valerianaceae family. Its isolation and identification have been crucial in characterizing the chemical profiles of these plants.
Isolation from Valeriana fauriei and Related Species
Valeriana fauriei Briq., a perennial flowering plant, is a significant natural source of kessane-type sesquiterpenoids, including this compound and its derivatives. researchgate.net While numerous studies have focused on the isolation of various sesquiterpenes from the roots and rhizomes of V. fauriei, specific details on the isolation of this compound itself are often embedded within broader chemical characterizations of the plant's extracts. researchgate.netnih.gov
Research has successfully isolated a range of sesquiterpenoids from Valeriana fauriei, which underscores the plant's capacity to synthesize a diverse array of these compounds. researchgate.netnih.gov For instance, antidepressant activity-guided fractionation of methanolic extracts of V. fauriei roots led to the isolation of several germacrane-type and guaiane-type sesquiterpenoids. researchgate.net Although these studies did not focus solely on this compound, they established the presence of a robust sesquiterpenoid biosynthetic machinery in this species, within which this compound is a known constituent. The clinical effects of V. fauriei have been attributed to terpenoid glycosides such as kessoglycol diacetate and kessoglycol β-monoacetate, further confirming the presence of the this compound skeleton in this plant. researchgate.net
Studies on other Valeriana species, such as Valeriana officinalis and Valeriana turkestanica, have also identified this compound as a constituent of their essential oils and extracts. researchgate.net The presence of kessane (B1673396) derivatives, including α-kessyl acetate (B1210297) and this compound, is a characteristic feature of the volatile fractions of these plants. researchgate.net
Identification in Other Plant Extracts and Natural Products
Beyond the Valeriana genus, this compound has been detected in other plant extracts and natural products. While not as prominent as in Valeriana, its occurrence in other botanical sources is of interest for understanding its broader distribution in nature. For example, kessane, the parent hydrocarbon of this compound, has been identified in the essential oil of Valeriana jatamansi. nih.gov The presence of the kessane skeleton in related species suggests a shared biosynthetic capacity.
The following table summarizes the occurrence of this compound and related kessane sesquiterpenoids in various plant species.
| Compound | Plant Species | Plant Part | Reference(s) |
| This compound | Valeriana fauriei | Roots and Rhizomes | researchgate.netresearchgate.net |
| Valeriana officinalis | Roots and Rhizomes | researchgate.net | |
| Valeriana turkestanica | Roots and Rhizomes | researchgate.net | |
| Kessoglycol diacetate | Valeriana fauriei | Not specified | researchgate.net |
| Kessoglycol β-monoacetate | Valeriana fauriei | Not specified | researchgate.net |
| Kessyl 3-acetate | Valeriana officinalis | Roots | nih.gov |
| α-Kessyl acetate | Valeriana officinalis | Roots and Rhizomes | researchgate.net |
| Kessane | Valeriana jatamansi | Roots and Rhizomes | nih.gov |
| Valeriana officinalis | Roots and Rhizomes | researchgate.net | |
| (-)-Kessane | Japanese Valeriana species | Roots | nih.gov |
Biosynthetic Pathways and Precursor Chemistry
The biosynthesis of this compound is intrinsically linked to the broader pathways of sesquiterpenoid metabolism in plants. It is understood to be derived from the cyclization of farnesyl pyrophosphate (FPP), the universal precursor for all sesquiterpenes.
Enzymatic Transformation of Related Sesquiterpenoids (e.g., α-kessyl alcohol)
The direct precursor to this compound is believed to be α-kessyl alcohol. The conversion of α-kessyl alcohol to this compound involves a hydroxylation reaction. nih.gov This type of transformation is typically catalyzed by cytochrome P450 monooxygenases (CYPs) or other hydroxylases, which are common in plant secondary metabolism for functionalizing terpene skeletons. nih.govnih.gov While the specific enzyme responsible for this conversion in Valeriana has not been definitively identified, the proposed mechanism is consistent with known enzymatic reactions in terpenoid biosynthesis.
The biosynthesis of sesquiterpenoids in Valeriana officinalis has been studied, with research focusing on key enzymes such as farnesyl pyrophosphate synthase and valerena-1,10-diene synthase. researchgate.net These studies provide a framework for understanding the upstream pathways leading to the formation of the diverse sesquiterpene skeletons found in the genus, including the kessane framework.
Proposed Mechanistic Steps in Valeriana Biosynthesis
The proposed biosynthesis of this compound in Valeriana begins with the universal C15 precursor, farnesyl pyrophosphate (FPP). The pathway is hypothesized to proceed as follows:
Cyclization of FPP: FPP is cyclized by a specific terpene synthase to form a germacrene or related cationic intermediate.
Formation of the Guaiane (B1240927) Skeleton: Further intramolecular cyclization and rearrangements lead to the formation of the guaiane-type sesquiterpene skeleton.
Formation of the Kessane Skeleton: A subsequent intramolecular cyclization, likely involving the formation of an ether linkage, results in the characteristic tricyclic kessane skeleton. This leads to the formation of α-kessyl alcohol.
Hydroxylation: Finally, α-kessyl alcohol undergoes enzymatic hydroxylation to yield this compound. nih.gov This step introduces the second hydroxyl group, characteristic of the glycol.
This proposed pathway is based on the known principles of sesquiterpenoid biosynthesis and the structures of co-occurring sesquiterpenoids in Valeriana species. nih.govresearchgate.net
Chemotaxonomic Significance and Diversity
The distribution of specific chemical compounds, such as this compound and other kessane-type sesquiterpenoids, can serve as a valuable tool in chemotaxonomy, the classification of organisms based on their chemical constituents. The presence of a shared, complex biosynthetic pathway can indicate a close evolutionary relationship between species.
Within the genus Valeriana, the presence of kessane sesquiterpenoids is a significant chemotaxonomic marker. researchgate.netnih.gov The variation in the types and quantities of these compounds can help to differentiate between various Valeriana species. For example, the chemical profiles of the essential oils of Valeriana officinalis and Valeriana turkestanica are characterized by the presence of both valerenane and kessane sesquiterpenoids, distinguishing them from other species that may lack these compounds. researchgate.net
The diversity of sesquiterpenoids, including kessane derivatives, within the Valeriana genus highlights the evolutionary divergence of their biosynthetic pathways. This chemical diversity is believed to be a result of gene duplication and functional diversification of the terpene synthase enzymes responsible for the initial cyclization of FPP. The resulting array of chemical structures likely plays a role in the plant's ecological interactions and contributes to the distinct medicinal properties attributed to different Valeriana species. The use of chemical markers, including this compound and its congeners, therefore provides a more nuanced understanding of the relationships within this medicinally important genus. nih.gov
This compound Derivatives as Chemotaxonomic Markers
This compound and its derivatives serve as significant chemotaxonomic markers within the genus Valeriana, helping to differentiate between species and even between geographically distinct populations of the same species. Chemotaxonomy utilizes the chemical constituents of plants to classify them, and the profile of kessane-type sesquiterpenoids, including this compound, has proven valuable in this regard.
Research into the chemical composition of essential oils from various Valeriana species has revealed distinct chemotypes based on the dominant this compound derivatives present. For instance, in studies of Valeriana fauriei, several chemotypes have been identified based on the prevalence of compounds like this compound diacetate (KGD) and α-kessyl acetate (KA). jst.go.jp
A study on commercial Japanese Valerian (Valerianae Fauriei Radix) identified five distinct chemotypes (J1, J2, C, K, and O). The J1 and J2 chemotypes, predominantly found in products of Japanese origin, are characterized by high concentrations of this compound diacetate. In contrast, the C chemotype, typical of products from China and Korea, is defined by a different main component, 1-O-acetyl-2,10-bisaboladiene-1,6-diol (ABD), rather than a this compound derivative. jst.go.jpscispace.com This clear distinction in the primary chemical constituents highlights the utility of these compounds in determining the geographical origin of plant material.
The correlation between these chemotypes and specific genetic profiles (haplotypes) further solidifies the role of this compound derivatives as robust chemotaxonomic markers. For example, the J1 chemotype is associated with haplotype AH-1, while the J2 chemotype corresponds to haplotype AH-2. jst.go.jpscispace.com This genetic linkage underscores that the production of specific this compound derivatives is a genetically controlled trait that can be used for classification.
The following table summarizes the relationship between different chemotypes of Valeriana fauriei and their primary this compound derivatives, along with their geographical distribution and associated haplotypes.
| Chemotype | Primary this compound Derivative | Other Notable Kessane Derivatives | Geographical Origin | Associated Haplotype |
| J1 | This compound diacetate (KGD) | α-Kessyl acetate (KA) | Japan | AH-1 |
| J2 | This compound diacetate (KGD) | - | Japan | AH-2 |
| C | 1-O-acetyl-2,10-bisaboladiene-1,6-diol (ABD) | - | China, Korea | AH-5 |
Genetic and Environmental Influences on Chemotype Profiles
The chemotype of a plant, characterized by its specific profile of secondary metabolites like this compound and its derivatives, is the result of a complex interplay between genetic and environmental factors. evitachem.com
Genetic Influences:
The production of this compound and its derivatives is strongly regulated at the genetic level. The distinct chemotypes observed in Valeriana fauriei are directly linked to specific genetic haplotypes, indicating that the biosynthetic pathways leading to these compounds are under genetic control. jst.go.jpscispace.com The presence or absence, as well as the expression levels, of genes encoding for specific enzymes in the terpenoid biosynthesis pathway determine the final chemical profile of the plant.
For example, the high accumulation of this compound in certain V. fauriei populations is correlated with the upregulated expression of genes such as VfHMGR (HMG-CoA reductase) and VfFDS (farnesyl diphosphate (B83284) synthase), which are crucial for the biosynthesis of sesquiterpenoid precursors. evitachem.com Furthermore, specific terpene synthase (TPS) genes, like VoTPS1 (valerenadiene synthase), and cytochrome P450 enzymes (e.g., CYP71D214) are instrumental in the formation and subsequent modification of the kessane skeleton. evitachem.com The variation in these genes among different plant populations is a primary driver of the observed chemotypic diversity.
Environmental Influences:
While the genetic makeup provides the blueprint for the production of this compound and its derivatives, environmental factors can significantly influence the extent of their accumulation. Abiotic stresses, in particular, have been shown to modulate the biosynthesis of these compounds. nih.gov
One of the well-documented environmental factors is altitude. Studies on Korean populations of V. fauriei have demonstrated that plants growing at higher elevations (above 800 meters) exhibit significantly higher concentrations of this compound in their roots compared to those at lower altitudes. evitachem.com This increase is linked to the enhanced expression of key biosynthetic genes, suggesting an adaptive response to the environmental conditions at higher altitudes, such as lower temperatures. It is hypothesized that the increased production of sesquiterpenoids may play a role in maintaining membrane stability under cold stress. evitachem.com
The following table details the influence of genetic and environmental factors on the production of this compound and its derivatives.
| Factor | Influence on this compound Profile | Specific Genes/Mechanisms Involved |
| Genetics | Determines the specific chemotype (e.g., high KGD vs. other compounds). jst.go.jpscispace.com | - Haplotypes (e.g., AH-1, AH-2) are linked to specific chemotypes. - Expression levels of biosynthetic genes (VfHMGR, VfFDS, VoTPS1). - Activity of specific enzymes (e.g., CYP71D214). evitachem.com |
| Environment (Altitude) | Higher altitudes are correlated with increased accumulation of this compound. evitachem.com | - Upregulation of VfHMGR and VfFDS expression at elevations above 800 m. - Potential adaptation to cold stress through membrane stabilization. evitachem.com |
Advanced Methodologies for Isolation, Purification, and Structural Characterization
Advanced Strategies for Extraction and Isolation
The initial and critical phase in the study of Kessyl glycol involves its efficient extraction and isolation from natural sources, primarily from the roots of plants such as Valeriana officinalis. Modern strategies focus on maximizing yield and purity while minimizing solvent consumption and sample degradation.
Modern Chromatographic Techniques (e.g., GC-MS for extract analysis)
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds within complex extracts containing this compound and its derivatives. In the analysis of essential oils from Valeriana officinalis, GC-MS is instrumental in identifying a wide array of components. For instance, studies have identified significant compounds such as Valerianol, (Z)-valerenyl acetate (B1210297), valerenal, and notably, α-kessyl acetate, a derivative closely related to this compound.
The coupling of GC with MS provides a dual-layered analysis. The gas chromatograph separates individual compounds from the mixture based on their volatility and interaction with the column's stationary phase. Subsequently, the mass spectrometer fragments each separated compound into a unique pattern of ions. This mass spectrum serves as a chemical fingerprint, allowing for the identification of the compound by comparing it against spectral libraries. The use of chemometric resolution techniques can further enhance the analysis of GC-MS data by resolving issues like baseline offset, retention time shifts, and overlapping peaks, thereby increasing the number of identifiable components in an essential oil.
Miniaturized Sample Preparation Methodologies
In line with the principles of green analytical chemistry, miniaturized sample preparation techniques have been increasingly adopted for the analysis of natural products like this compound. These methods drastically reduce solvent and sample volumes, shorten preparation times, and can be integrated with analytical instruments.
One prominent technique is Headspace Solid-Phase Microextraction (HS-SPME). This solvent-free method utilizes a fused-silica fiber coated with a stationary phase. The fiber is exposed to the headspace (the gas phase above the sample) of the plant material, where volatile and semi-volatile compounds, including sesquiterpenoids, are adsorbed onto the fiber. The fiber is then directly inserted into the injector of a GC-MS system for desorption and analysis. The HS-SPME-GC-MS procedure has been successfully applied to determine the profile of volatile components from the roots of Valeriana officinalis. This approach is particularly advantageous for analyzing the scent composition and identifying key terpenoids and aliphatic esters.
High-Resolution Spectroscopic Techniques for Structural Elucidation
Following isolation and purification, the definitive identification and structural characterization of this compound rely on high-resolution spectroscopic techniques. These methods provide detailed information about the molecule's atomic connectivity and three-dimensional arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, including complex sesquiterpenoids like this compound. It provides precise information about the carbon-hydrogen framework of a molecule.
The structural puzzle of this compound is pieced together using a combination of 1D and 2D NMR experiments.
1D NMR: The fundamental NMR experiments are the one-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.
2D NMR: Two-dimensional NMR techniques are essential for assembling the complete molecular structure by revealing correlations between different nuclei. nih.gov
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. It helps to establish proton-proton connectivity within spin systems. longdom.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. It is a powerful tool for assigning which protons are bonded to which carbons. wikipedia.org
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically two or three bonds). It is crucial for connecting different spin systems and piecing together the entire carbon skeleton, especially by identifying correlations to quaternary carbons (carbons with no attached protons).
By systematically analyzing the data from these experiments, the planar structure of this compound, including the connectivity of all atoms, can be meticulously determined.
Determining the correct three-dimensional arrangement of atoms, or stereochemistry, is a critical final step in structural elucidation. For chiral molecules like this compound, this involves assigning the absolute configuration at each stereocenter. This is often achieved by combining NMR data with chiroptical techniques like Circular Dichroism (CD) spectroscopy.
NMR in Stereochemistry: While 2D NMR experiments establish connectivity, Nuclear Overhauser Effect (NOE) based experiments (like NOESY or ROESY) can provide information about the spatial proximity of protons. Protons that are close in space, regardless of their bonding connectivity, will show a correlation, which helps in determining the relative stereochemistry of the molecule.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the molecule's absolute configuration. nih.gov The experimental CD spectrum can be compared with theoretical spectra calculated for different possible stereoisomers using quantum-mechanical methods. A good match between the experimental and a calculated spectrum allows for the confident assignment of the absolute configuration. nih.gov This combination of experimental measurement and computational prediction is a powerful approach for unambiguously determining the complete 3D structure of complex natural products.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of this compound. Through ionization and subsequent analysis of fragment ions, MS provides a detailed fingerprint of the molecule.
High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact elemental composition of this compound. Unlike nominal mass instruments, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios (m/z) to a very high degree of accuracy (typically within 5 ppm). This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass.
For this compound (C₁₅H₂₈O₂), the expected monoisotopic mass is 240.20893 Da. HRMS analysis would be able to distinguish this from other potential formulas with the same nominal mass, such as C₁₆H₂₄O (232.18272 Da) or C₁₄H₂₄O₃ (240.17255 Da), thereby confirming its elemental composition.
Table 1: Illustrative HRMS Data for this compound
| Parameter | Value |
|---|---|
| Elemental Formula | C₁₅H₂₈O₂ |
| Calculated Monoisotopic Mass (Da) | 240.20893 |
| Observed m/z (e.g., [M+H]⁺) | 241.21671 |
| Mass Accuracy (ppm) | < 5 |
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to deduce the structure of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion or a protonated molecule of this compound) is selected and then fragmented through collision-induced dissociation (CID). The resulting product ions are then analyzed by a second mass spectrometer. scielo.brslideshare.net
The fragmentation of alcohols is often characterized by specific neutral losses and bond cleavages. libretexts.orgchemistrynotmystery.com For a diol like this compound, the fragmentation pattern would likely be dominated by:
Sequential loss of water molecules (H₂O) : A common fragmentation pathway for alcohols is dehydration. youtube.comwhitman.edu The presence of two hydroxyl groups in this compound would likely result in peaks corresponding to [M-H₂O]⁺ and [M-2H₂O]⁺.
Alpha-cleavage : This involves the cleavage of a carbon-carbon bond adjacent to the oxygen atom, which can lead to the formation of stable, resonance-stabilized cations. chemistrynotmystery.comwhitman.edu The position of the hydroxyl groups on the kessane (B1673396) skeleton would dictate the specific masses of the resulting fragment ions.
Table 2: Predicted Key Fragmentation Pathways for this compound in MS/MS
| Precursor Ion (m/z) | Fragmentation Pathway | Key Product Ions (m/z) | Structural Information Gained |
|---|---|---|---|
| 241.2 ([M+H]⁺) | Neutral Loss (Dehydration) | 223.2 ([M+H-H₂O]⁺) | Presence of at least one hydroxyl group |
| 241.2 ([M+H]⁺) | Sequential Dehydration | 205.2 ([M+H-2H₂O]⁺) | Presence of two hydroxyl groups |
| 240.2 ([M]⁺) | Alpha-Cleavage | Dependent on OH position | Information on the location of hydroxyl groups |
X-ray Crystallography for Absolute Stereochemistry Determination
While MS and NMR can define the constitution and relative stereochemistry of a molecule, X-ray crystallography is the definitive method for determining its absolute three-dimensional structure. researchgate.netrsc.org This technique is particularly crucial for complex chiral molecules like sesquiterpenoids, which can have multiple stereocenters. nih.govcolab.ws
The process involves growing a high-quality single crystal of this compound. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed. The electron density map generated from this data allows for the precise determination of the position of each atom in the crystal lattice. To determine the absolute configuration, anomalous dispersion effects are utilized, often requiring the presence of a heavier atom in the structure or the use of specific X-ray wavelengths. researchgate.net Although no specific crystal structure for this compound is publicly available, this method remains the gold standard for unambiguously establishing its absolute stereochemistry.
Advanced Quantitative Analytical Techniques
Once this compound has been identified and structurally characterized, robust quantitative methods are required to determine its concentration in various samples, such as essential oils or plant extracts.
Gas Chromatography coupled with Flame Ionization Detection (GC-FID) and Mass Spectrometry (GC-MS) for Quantification
Gas chromatography is an ideal technique for the analysis of volatile and semi-volatile compounds like sesquiterpenoid diols. core.ac.ukmdpi.com
Gas Chromatography-Flame Ionization Detection (GC-FID) : GC-FID is a widely used, robust, and sensitive method for quantifying organic compounds. scielo.br After separation on a capillary column (e.g., a DB-5 or HP-5ms), the eluted this compound is burned in a hydrogen flame. The ions produced generate a current that is proportional to the amount of analyte present. This allows for accurate quantification when calibrated with an authentic standard.
Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS combines the separation power of GC with the identification capabilities of MS. scielo.brnih.gov For quantification, the instrument is often operated in selected ion monitoring (SIM) mode. In this mode, the mass spectrometer is set to detect only a few characteristic ions of this compound, which significantly increases sensitivity and selectivity by reducing background noise. mdpi.com
Table 3: Typical GC Parameters for Sesquiterpenoid Diol Analysis
| Parameter | Typical Value / Condition |
|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms) |
| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) |
| Injector Temperature | 250 °C |
| Oven Program | 60 °C (2 min hold), ramp to 280 °C at 5 °C/min, hold 10 min |
| Detector (FID) | 280 °C |
| Detector (MS) | Transfer line: 280 °C, Ion source: 230 °C, EI: 70 eV |
High-Performance Liquid Chromatography (HPLC) coupled with UV Detection (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, but its application to this compound presents a specific challenge. Simple glycols and saturated sesquiterpenoids lack a significant chromophore, which is a part of a molecule that absorbs ultraviolet (UV) or visible light. researchgate.net Consequently, they exhibit poor or no response with a standard HPLC-UV detector.
To overcome this limitation, derivatization is often necessary. A chromophoric tag can be chemically attached to the hydroxyl groups of this compound. For example, derivatization with benzoyl chloride would introduce a strongly UV-absorbing benzoyl group, allowing for sensitive detection by HPLC-UV. However, this adds complexity to the sample preparation and requires careful optimization and validation. Therefore, for underivatized this compound, other detection methods like Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (LC-MS) would be more suitable than HPLC-UV.
Derivatization Strategies for Enhanced Analytical Resolution and Detection
This compound, a sesquiterpenoid diol, possesses chemical properties that can present challenges for direct analysis using chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Its two hydroxyl groups contribute to low volatility and potential thermal instability, which are problematic for GC analysis. Furthermore, like many terpenoids, this compound lacks a significant chromophore, making it difficult to detect with high sensitivity using common HPLC-UV detectors. veeprho.comxjtu.edu.cn To overcome these limitations, derivatization is an essential strategy. This process involves chemically modifying the this compound molecule to produce a new compound (a derivative) with properties better suited for a specific analytical method. libretexts.org The primary goals of derivatization for this compound are to increase its volatility for GC and to introduce a UV-absorbing or fluorescent tag for HPLC, thereby enhancing analytical resolution, sensitivity, and peak shape. libretexts.orgmdpi.com
The principal derivatization methods applicable to the hydroxyl functional groups of this compound include silylation, acylation, and alkylation. libretexts.org
Silylation for Gas Chromatography (GC) Analysis
Silylation is the most prevalent derivatization technique for preparing samples for GC analysis. registech.comobrnutafaza.hr The process involves replacing the active hydrogen atoms of the two hydroxyl groups in this compound with a non-polar alkylsilyl group, typically a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (t-BDMS) group. registech.com This chemical modification significantly reduces the polarity of the molecule and inhibits intermolecular hydrogen bonding. gcms.cz As a result, the silylated derivative of this compound becomes more volatile and more thermally stable, which are critical properties for successful GC separation and detection. registech.comobrnutafaza.hr
Common silylating reagents include:
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful silylating agent that is widely used for derivatizing alcohols. nih.gov It reacts with the hydroxyl groups of this compound to form TMS ethers.
Trimethylchlorosilane (TMCS): Often used as a catalyst in conjunction with other silylating reagents like BSTFA to increase their reactivity, especially for sterically hindered hydroxyl groups. gcms.cznih.gov
N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA): This reagent forms t-BDMS derivatives. These derivatives are significantly more stable against hydrolysis (up to 10,000 times more stable than TMS ethers), which is advantageous during sample preparation and storage. registech.comobrnutafaza.hr
The resulting silylated this compound derivatives exhibit improved chromatographic behavior, leading to sharper, more symmetrical peaks and better resolution from other components in a complex mixture. researchgate.net
Acylation and Esterification for High-Performance Liquid Chromatography (HPLC) Analysis
For HPLC analysis with UV-Visible detection, the primary challenge is the absence of a chromophore in the this compound structure. veeprho.comnih.gov Derivatization can address this by attaching a molecule that strongly absorbs UV or visible light. Acylation is a common strategy where the hydroxyl groups are converted to esters using reagents that contain aromatic or other highly conjugated systems. xjtu.edu.cnobrnutafaza.hr
This pre-column derivatization transforms the non-chromophoric this compound into a derivative that can be detected with high sensitivity. veeprho.comresearchgate.net The choice of reagent can be tailored to the specific wavelength capabilities of the detector. This not only enables detection but also enhances selectivity, as only compounds that react with the derivatizing agent will be detected at the chosen wavelength. researchgate.net Furthermore, by making the polar diol more non-polar, acylation can improve its retention characteristics in reversed-phase HPLC systems. libretexts.org
The following interactive tables summarize the common derivatization reagents and the analytical improvements achieved.
Table 1: Common Derivatization Reagents for this compound Analysis
| Derivatization Method | Reagent | Target Functional Group | Resulting Derivative | Primary Analytical Technique | Key Advantage |
|---|---|---|---|---|---|
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl (-OH) | Trimethylsilyl (TMS) Ether | Gas Chromatography (GC-MS) | Increases volatility and thermal stability. |
| Silylation | N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | Hydroxyl (-OH) | tert-Butyldimethylsilyl (t-BDMS) Ether | Gas Chromatography (GC-MS) | High stability of derivative against hydrolysis. |
| Acylation | Acetic Anhydride (B1165640) | Hydroxyl (-OH) | Acetate Ester | Gas Chromatography (GC-MS) | Reduces polarity, increases volatility. |
| Acylation/Esterification | Benzoyl Chloride | Hydroxyl (-OH) | Benzoate Ester | HPLC-UV | Introduces a strong UV chromophore. |
| Acylation | Trifluoroacetic Anhydride (TFAA) | Hydroxyl (-OH) | Trifluoroacetate Ester | GC-ECD | Enhances detection by Electron Capture Detector (ECD). |
Table 2: Research Findings on Analytical Improvements from Derivatization
| Analytical Parameter | Improvement Post-Derivatization | Rationale | Applicable Technique |
|---|---|---|---|
| Volatility | Significantly Increased | Masking of polar hydroxyl groups reduces the boiling point of the analyte. | Gas Chromatography (GC) |
| Thermal Stability | Enhanced | Silyl ethers and esters are generally more resistant to thermal degradation in the hot GC injector and column. registech.com | Gas Chromatography (GC) |
| Detection Limit | Lowered | Introduction of chromophores (HPLC) or electrophores (GC-ECD) drastically increases detector response and sensitivity. veeprho.comobrnutafaza.hr | HPLC-UV, GC-ECD |
| Peak Shape | Improved Symmetry | Reduction of intermolecular hydrogen bonding minimizes peak tailing caused by interaction with active sites in the GC system. researchgate.net | Gas Chromatography (GC) |
| Chromatographic Resolution | Increased | Altered polarity and volatility change the retention times, often separating previously co-eluting peaks. xjtu.edu.cn | GC & HPLC |
Chemical Synthesis and Derivatization Strategies
Total Synthesis Approaches to Kessyl Glycol and its Isomers
While a specific, dedicated total synthesis of this compound is not extensively documented in peer-reviewed literature, the synthesis of its parent hydrocarbon skeleton, kessane (B1673396), and other related guaiane (B1240927) sesquiterpenes has been accomplished. These synthetic routes provide a blueprint for accessing the core tricyclic structure of this compound. The primary challenge in these syntheses lies in the stereocontrolled construction of the fused seven- and five-membered rings and the installation of multiple stereocenters.
One notable approach targeted the synthesis of (±)-Kessane, which shares the fundamental carbon framework of this compound. scripps.edu The strategies employed in the synthesis of related natural products, such as (−)-isoguaiene and (−)-oxyphyllol, further illustrate modern methodologies for assembling the characteristic hydroazulene core of guaiane sesquiterpenes. beilstein-journals.orgbeilstein-journals.orgnih.gov These methods often utilize key transformations like domino metathesis, organocatalytic Michael additions, and regio- and diastereoselective transannular epoxide openings to efficiently build the complex architecture. beilstein-journals.orgbeilstein-journals.org The biosynthesis of guaianes typically proceeds through the cyclization of precursors like germacrene A, a pathway that synthetic chemists often aim to mimic biomimetically. researchgate.net
A representative synthetic sequence for the kessane skeleton is outlined below, demonstrating a common strategy starting from a readily available chiral building block.
Table 1: Key Synthetic Steps in the Approach to the (±)-Kessane Skeleton scripps.edu
| Step | Starting Material | Reagents and Conditions | Product | Key Transformation |
| 1 | Carvone derivative | 1) DIBAL-H 2) MgBr | Hydroxylated intermediate | Grignard reaction |
| 2 | Hydroxylated intermediate | Br, Et3N, DMAP | Brominated ether | Etherification/Bromination |
| 3 | Brominated ether | nBu3SnH, AIBN | (±)-Kessane | Radical cyclization |
Chemical Modification and Derivatization of this compound
The two hydroxyl groups of this compound offer reactive sites for a variety of chemical modifications. Derivatization serves multiple purposes, including the confirmation of structure, the alteration of physicochemical properties, and the exploration of structure-activity relationships.
Esterification is a fundamental method for modifying the hydroxyl groups of this compound. The most common derivative in this class is this compound diacetate, formed by the acetylation of both alcohol functionalities. This transformation is typically achieved using standard acetylating agents.
The general procedure involves reacting this compound with an excess of an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, in the presence of a base. Pyridine is often used as both the base and the solvent, as it neutralizes the acidic byproduct (acetic acid or hydrochloric acid) and catalyzes the reaction. The reaction proceeds readily to yield the corresponding di-ester, this compound diacetate.
Beyond acetylation, a wide array of other ester derivatives can be synthesized. By employing different acyl chlorides or carboxylic acids (often with a coupling agent like dicyclohexylcarbodiimide, DCC), a library of esters with varying chain lengths, steric bulk, and electronic properties can be generated. This allows for fine-tuning of properties such as lipophilicity and volatility.
The hydroxyl groups of this compound can also be converted into ether linkages. The Williamson ether synthesis is a classic and reliable method for this transformation. The process involves deprotonating the hydroxyl groups with a strong base, such as sodium hydride (NaH), to form the more nucleophilic alkoxide intermediates. These alkoxides are then treated with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form the corresponding dialkyl ether derivative. The choice of the alkyl halide determines the nature of the ether group introduced.
This method allows for the introduction of a diverse range of alkyl and functionalized groups. For instance, using benzyl (B1604629) bromide would yield a dibenzyl ether, which can be useful as a protected intermediate, as the benzyl groups can be readily removed by hydrogenolysis. Other functional group modifications could include conversion of the hydroxyls to leaving groups (e.g., tosylates, mesylates) to enable subsequent nucleophilic substitution reactions, further expanding the range of accessible derivatives.
The synthesis of this compound analogues and the creation of chemical libraries are crucial for systematically exploring its chemical space. The goal of such strategies is to generate a collection of structurally related compounds that can be screened to identify molecules with optimized properties. nih.gov
Two primary strategies are employed for generating such libraries:
Diversity-Oriented Synthesis: This approach involves modifying the synthetic route to the core skeleton itself. By introducing variations in the starting materials or employing different reaction cascades, analogues with modified guaiane frameworks can be produced. This allows for exploration of the importance of the carbon skeleton's structure.
Functional Group Modification of the Natural Product: This is the more direct approach, leveraging the reactivity of the existing functional groups on this compound. A library of analogues can be rapidly assembled by performing a series of parallel reactions on the parent molecule. For example, by reacting this compound with a diverse set of acyl chlorides, carboxylic acids, or alkyl halides in a multi-well plate format, a library of ester and ether derivatives can be efficiently synthesized.
These strategies, often combined, enable the creation of focused libraries of kessane-type sesquiterpenoids. The systematic variation of substituents on the hydroxyl groups and modifications to the tricyclic core are key tactics for developing a comprehensive understanding of the molecule's structure-property relationships.
Table 2: General Derivatization Reactions for this compound
| Reaction Type | Reagents | Product Functional Group |
| Esterification | Acyl Halide (e.g., Acetyl Chloride), Base (e.g., Pyridine) | Ester (e.g., Acetate) |
| Carboxylic Acid, Coupling Agent (e.g., DCC) | Ester | |
| Acid Anhydride (e.g., Acetic Anhydride), Base (e.g., Pyridine) | Ester (e.g., Acetate) | |
| Etherification | Strong Base (e.g., NaH), then Alkyl Halide (e.g., CH3I) | Ether |
Mechanistic Studies of Biological Activity and Structure Activity Relationships
Cellular and Molecular Mechanisms of Action
Studies have begun to elucidate the cellular and molecular targets and pathways influenced by Kessyl glycol and its derivatives.
Interactions with Specific Cellular Targets and Signaling Pathways
While comprehensive data on specific direct cellular targets and signaling pathways for this compound is still emerging, research on related compounds provides some insight. For instance, studies on other natural products have investigated interactions with various cellular components and signaling cascades. Some compounds have been shown to affect pathways involved in cell proliferation and development, such as the Wnt/β-catenin signaling pathway, by inhibiting the expression of target proteins like c-Myc and Survivin. researchgate.netresearchgate.net Other studies highlight the importance of receptor tyrosine kinases and their downstream signaling pathways in cellular processes like angiogenesis, proliferation, migration, invasion, and apoptosis. nih.gov While not directly attributed to this compound in the search results, these represent types of pathways that are often investigated when studying the mechanism of action of biologically active compounds.
Modulation of Intracellular Processes (e.g., Heat-Shock Protein Inhibition)
One notable mechanism suggested for the cell death-inducing activity of this compound acetate (B1210297) is the inhibition of heat-shock protein 105 (Hsp105) expression level. researchgate.netresearchgate.net Heat shock proteins (HSPs) are molecular chaperones involved in maintaining cellular homeostasis, protein folding, and protecting cells from stress. medchemexpress.comnih.govmdpi.com Overexpression of certain HSPs, like HSP60, has been linked to decreased apoptosis levels in some cell lines. researchgate.net Inhibitors of HSPs, including HSP90 and HSP70, are being investigated for their potential in cancer therapy due to the involvement of HSPs in maintaining the stability and function of key oncogenic proteins and their role in multiple signaling pathways implicated in malignancy. nih.govmdpi.comnih.gov
Effects on Cellular Fate (e.g., Cell Death Induction in Specific Cell Lines)
This compound, along with its derivative this compound diacetate and iso-teucladiol, has been shown to significantly increase the number of dead cells in human cervical cancer cells treated with Adriamycin (ADR). researchgate.netresearchgate.net This suggests that these compounds can enhance cell death, particularly in the presence of other cytotoxic agents. The induction of cell death can occur through various pathways, including apoptosis, necroptosis, pyroptosis, and autophagy, depending on the compound and cell type. nih.gov Studies on other compounds have demonstrated the selective induction of cell death in specific cell lines, such as melanoma cells, by targeting antiapoptotic proteins like Mcl-1 and A1. plos.org The mechanism involving Hsp105 inhibition, as mentioned earlier, is proposed as one way this compound acetate induces cell death. researchgate.netresearchgate.net
Biochemical Pathway Perturbations
While direct detailed information on this compound's perturbation of specific biochemical pathways is limited in the provided search results, the inhibition of heat-shock proteins implies an impact on protein folding and cellular stress response pathways. nih.govmdpi.com The involvement of HSPs in maintaining the function of various client proteins suggests that their inhibition can indirectly affect a multitude of downstream biochemical processes and signaling cascades. nih.gov Research in metabolomics and biochemical analysis is crucial for understanding how compounds like this compound alter cellular metabolism and biochemical pathways. tum.descience.govcore.ac.uk Studies on other compounds have explored their effects on metabolic pathways, such as glucose metabolism and mitochondrial respiration, leading to changes in reactive oxygen species levels and apoptosis rates. researchgate.net
Structure-Activity Relationship (SAR) Studies for this compound and its Analogs
Understanding the relationship between the chemical structure of this compound and its biological activity is essential for optimizing its effects and developing more potent or selective analogs.
Correlating Structural Variations with Mechanistic Outcomes and Potency
This compound is a sesquiterpene alcohol found in various Valeriana species. Its biological activities and the relationship between its structure and these activities have been investigated, often in comparison to related compounds. Structure-Activity Relationship (SAR) studies aim to determine which chemical groups are responsible for a molecule's biological effect and how modifications to the structure can alter potency or activity wikipedia.orgcollaborativedrug.com.
Another study identified α-kessyl alcohol as an active principle in an extract showing antidepressant activity jst.go.jp. This suggests that the oxidation state or the presence of specific functional groups (alcohol vs. glycol) on the kessyl skeleton may influence the type of biological activity observed. Comparing the activities of this compound (a diol) and α-kessyl alcohol (a mono-alcohol) could provide insights into the role of the additional hydroxyl group in mediating specific biological effects.
The concept of SAR is well-established in predicting biological activity from molecular structure, with lipophilic properties and hydrogen bond acidities often identified as primary factors for activity in related compound classes like alcohols and silanols dtic.mil. While specific quantitative SAR data for this compound is limited in the provided context, the observed differences in activity between this compound and its acetylated derivatives or α-kessyl alcohol highlight the importance of structural variations, particularly regarding the hydroxyl and ester groups, in influencing mechanistic outcomes and potency.
Data on the relative abundance of this compound and its derivatives in different Valeriana species and ecotypes can serve as a basis for correlating structural variations (in terms of natural occurrence of different forms) with observed biological activities of the extracts.
Table 1: Sesquiterpenoid Content in Valeriana fauriei Ecotypes
| Constituent | Content Range (% dry weight) |
| α-kessyl acetate | trace to 2.25 |
| This compound | Present |
| This compound-2-acetate | Present |
| This compound-8-acetate | Present |
| This compound diacetate | trace to 1.89 |
Note: Data is indicative of variation among ecotypes; specific percentages for this compound are not precisely quantified in the source but its presence is noted. researchgate.net
Design Principles for Modulating and Optimizing Activity
Based on the observed structure-activity relationships, potential design principles for modulating and optimizing the activity of this compound and its derivatives can be inferred. The differential activities of this compound, α-kessyl alcohol, and acetylated this compound derivatives suggest that modifications to the hydroxyl groups are a key area for investigation.
If the cell death-inducing activity via Hsp105 inhibition is the desired effect, strategies could involve synthesizing and testing various ester derivatives of this compound, similar to this compound acetate, to explore how the nature and position of the ester group influence potency and specificity towards Hsp105. researchgate.netresearchgate.netresearchgate.net Varying the chain length or branching of the acyl group in the ester could provide insights into the optimal steric and electronic properties for this interaction.
Conversely, if exploring potential antidepressant or other activities associated with α-kessyl alcohol is the goal, modifications could focus on the kessyl skeleton with a single alcohol function. Investigating the stereochemistry of the alcohol group and the influence of substituents on the cyclic structure might reveal important SAR information for these activities.
The natural variation in the content of this compound and its acetylated derivatives in different Valeriana species highlights the potential for identifying naturally occurring analogues with optimized activity profiles researchgate.net. Analyzing the structural differences between this compound and other sesquiterpenes present in these species with known biological activities could also provide valuable design principles for developing novel analogues with targeted effects.
Future design efforts could involve targeted synthesis of this compound analogues with specific modifications to the hydroxyl groups, the guaiane (B1240927) core structure, or the attached methyl groups. Evaluating the biological activity of these analogues in relevant mechanistic assays, such as Hsp105 inhibition or GABA receptor binding studies, would help to refine the SAR and guide the optimization of this compound-based compounds for specific therapeutic applications. The application of quantitative structure-activity relationship (QSAR) modeling could further aid in predicting the activity of designed analogues before synthesis wikipedia.orgcollaborativedrug.com.
Table 2: Potential Structural Modifications for Activity Modulation
| Structural Feature Modified | Potential Impact on Activity | Example Modification |
| Hydroxyl groups | Influence on hydrogen bonding, lipophilicity, and esterification | Esterification, ether formation |
| Guaiane core structure | Affecting overall shape, rigidity, and interaction with targets | Ring modifications, introduction of unsaturation |
| Methyl groups | Steric effects and minor electronic influences | Substitution, oxidation |
Computational and Theoretical Investigations
Molecular Modeling and Dynamics Simulations for Conformational Analysis and Binding Studies
Molecular modeling and dynamics (MD) simulations are powerful tools used to study the dynamic behavior of molecules and their interactions over time. For Kessyl glycol, MD simulations can provide insights into its preferred conformations in different environments and how it might interact with biological macromolecules.
Conformational analysis using MD simulations involves simulating the molecule's movement and flexibility, allowing researchers to identify stable three-dimensional arrangements. This is particularly important for flexible molecules like this compound, as different conformations can have varying biological activities or binding affinities. MD simulations can reveal the transitions between different conformational states and the relative stability of these states.
In the context of binding studies, MD simulations can be used to investigate the interaction of this compound with potential target proteins or other biomolecules. By simulating the complex of this compound bound to a protein, researchers can analyze the stability of the complex, identify key residues involved in binding, and estimate binding free energies. This can help in understanding the molecular basis of its biological effects and in predicting potential therapeutic targets. For instance, MD simulations have been used to study ligand-protein interactions and conformational changes in other systems, demonstrating their utility in understanding binding preferences and mechanisms.
While specific detailed research findings on this compound's conformational analysis or binding studies using MD simulations were not extensively found in the provided search results, the general applicability of these methods to understand molecular flexibility and interactions is well-established in computational chemistry and biology.
Quantum Chemical Calculations for Spectroscopic Prediction and Electronic Properties
Quantum chemical calculations, based on the principles of quantum mechanics, are essential for determining the electronic structure and properties of molecules. These calculations can provide highly accurate predictions of molecular geometries, vibrational frequencies, and electronic transitions, which are directly related to spectroscopic data such as Infrared (IR), Raman, and UV-Vis spectra.
For this compound, quantum chemical methods can be used to:
Predict Spectroscopic Properties: Calculate theoretical IR, Raman, and NMR spectra to aid in the identification and characterization of the compound. Comparing calculated spectra with experimental data can help confirm the structure and purity
Future Directions and Emerging Research Avenues
Advancements in Directed Biosynthesis and Biocatalytic Production
The production of natural products like Kessyl glycol from plant sources can be limited by factors such as plant availability, growth rate, and extraction efficiency. Advancements in directed biosynthesis and biocatalytic production offer potential solutions to these challenges mdpi.comeuropa.eunih.gov. Directed biosynthesis involves manipulating the genetic pathways of organisms (like plants or microbes) to increase the yield of a specific compound or to produce modified versions of it nih.gov. While general principles of directed biosynthesis and biocatalysis for other compounds like ethylene (B1197577) glycol and glycolipids have been explored mdpi.comnih.govftb.com.hrnih.gov, specific research applying these techniques directly to this compound is an emerging area.
Biocatalysis utilizes enzymes or whole cells to catalyze chemical reactions, offering a more environmentally friendly and specific approach compared to traditional chemical synthesis europa.eumdpi.com. Developing biocatalytic processes for this compound could involve identifying and engineering the enzymes responsible for its synthesis in Valeriana species or establishing microbial fermentation systems capable of producing this compound or its precursors researchgate.netresearchgate.net. Research into the enzymes involved in sesquiterpene biosynthesis in Valeriana could pave the way for such biocatalytic production methods. For example, studies on other plant secondary metabolites highlight the potential of manipulating enzyme expression and function to improve yields nih.gov.
Further research is needed to:
Identify and characterize all the enzymes involved in the complete biosynthetic pathway of this compound in its natural sources.
Develop efficient genetic engineering strategies for host organisms (e.g., yeast, bacteria, or even plant cell cultures) to express the this compound biosynthetic pathway.
Optimize fermentation conditions for high-yield and cost-effective production of this compound through biocatalysis.
Integration of Omics Technologies for Comprehensive Mechanistic Elucidation
Understanding the precise mechanisms by which this compound exerts its biological effects requires a comprehensive approach. The integration of various omics technologies, such as transcriptomics, proteomics, and metabolomics, can provide a global view of the cellular and molecular changes induced by this compound exposure nih.govecetoc.orgd-nb.infofrontiersin.org.
Transcriptomics can reveal how this compound affects gene expression patterns, identifying pathways that are upregulated or downregulated. Proteomics can provide insights into the changes in protein abundance and modification, directly reflecting the functional state of the cells. Metabolomics can help in understanding the metabolic responses to this compound, identifying altered metabolic pathways or the production of new metabolites researcher.liferesearchgate.net.
Integrating these omics layers can offer a more complete picture of this compound's interactions within a biological system. For instance, correlating changes in gene expression with changes in protein levels and metabolite profiles can help pinpoint key regulatory nodes and effector molecules involved in its activity. This integrated approach is particularly valuable for complex biological activities where multiple pathways may be involved nih.govd-nb.info.
For this compound, omics technologies could be applied to:
Investigate its effects on specific cell types or model organisms to identify molecular targets and affected pathways.
Elucidate the mechanisms behind observed biological activities, such as cell death induction or effects on microbial communities researchgate.netresearcher.liferesearcher.life.
Identify biomarkers of exposure or response to this compound.
While general applications of omics technologies in studying biological systems and responses to compounds are well-established nih.govecetoc.orgd-nb.infofrontiersin.org, specific studies detailing the omics-based mechanistic elucidation of this compound are an area for future exploration.
Exploration of Undiscovered Biological Activities and Targets of this compound and its Derivatives
Current research has indicated some biological activities for this compound and its derivatives, including potential cell death-inducing activity and associations with vaginal microbiota composition researchgate.netresearcher.liferesearcher.life. This compound acetate (B1210297), a derivative, has been suggested to inhibit heat-shock protein 105 (Hsp105) expression researchgate.net. However, the full spectrum of biological activities and molecular targets of this compound and its various derivatives remains largely unexplored.
Sesquiterpenes, as a class of natural compounds, exhibit diverse biological properties, including cytotoxic, anti-inflammatory, neuroprotective, and antiviral activities researchgate.netresearchgate.net. Given that this compound is a sesquiterpene, it is plausible that it possesses other as-yet undiscovered activities.
Future research should focus on:
High-throughput screening of this compound and its naturally occurring or synthetic derivatives against a wide range of biological targets and disease models.
Investigating its potential effects on other cellular processes and signaling pathways beyond those already suggested.
Exploring the biological activities of various this compound derivatives, as modifications to the core structure can significantly alter their properties researchgate.netnih.govrsc.orgujpronline.com. Studies have shown that derivatives of other compounds, such as ethylene glycol or quinazolinone, can exhibit enhanced or altered biological activities compared to the parent compound nih.govujpronline.comnih.gov.
Utilizing target deconvolution strategies to identify the specific proteins or molecules that this compound and its derivatives interact with to exert their effects.
Understanding the full range of biological activities and targets will be crucial for assessing the potential therapeutic or other applications of this compound and its derivatives. For example, the observed association with Lactobacillus iners suggests a potential role in modulating the vaginal microbiome, which warrants further investigation researcher.liferesearcher.life.
Research into this compound derivatives found in Valeriana fauriei, such as this compound diacetate and this compound-8-acetate, has shown varying levels of these compounds in different plant ecotypes and hybrids, suggesting potential for selecting or engineering plants with desired derivative profiles for specific applications researchgate.net.
Here is a table summarizing some reported biological activities and suggested mechanisms for this compound and a derivative:
| Compound | Biological Activity | Suggested Mechanism / Association | Source |
| This compound | Increased cell death on Adriamycin-treated cancer cells | Not explicitly stated for this compound alone | researchgate.net |
| This compound | Negatively correlated with Lactobacillus iners | Association observed in vaginal microbiota study | researcher.liferesearcher.life |
| This compound acetate | Cell death induction on Adriamycin-treated cancer cells | Inhibition of heat-shock protein 105 (Hsp105) | researchgate.net |
This table highlights the initial findings and underscores the need for more detailed studies to fully understand the mechanisms and potential applications of this compound and its derivatives.
Q & A
Basic Research Questions
Q. What are the standard synthetic pathways for producing kessyl glycol derivatives, and how can experimental parameters be optimized for reproducibility?
- Methodology : Focus on catalytic reduction methods (e.g., palladium-dispersed charcoal) as described in historical syntheses of kessyl alcohol derivatives . Document reaction conditions (temperature, pressure, catalyst loading) and use gas chromatography (GC) or high-performance liquid chromatography (HPLC) to monitor purity. Validate reproducibility via triplicate experiments and statistical analysis of yield variations (±5% acceptable).
- Data Handling : Tabulate yields, retention times, and spectral data (IR, NMR) for intermediates like isodeoxy-β-kessylanone .
Q. How can spectroscopic techniques (e.g., UV-Vis, IR) reliably characterize this compound's structural stability under varying pH and temperature conditions?
- Methodology : Conduct stability assays by exposing this compound to pH 2–12 buffers and temperatures 25–80°C. Use UV-Vis spectroscopy to track absorption shifts (e.g., kessazulene’s absorption spectrum at 153°C/7 mm Hg) . Compare with reference spectra from databases like NIST Chemistry WebBook.
- Contradiction Resolution : If spectral peaks deviate (e.g., unexpected absorption bands), re-examine sample purity via mass spectrometry and verify solvent interactions .
Advanced Research Questions
Q. What mechanistic insights explain the catalytic hydrogenation of kessyl alcohol to kessazulene, and how do competing pathways affect product distribution?
- Methodology : Employ density functional theory (DFT) simulations to model hydrogenation pathways. Validate experimentally by isolating intermediates (e.g., kessylene) and analyzing via GC-MS. Monitor hydrogen uptake (molar ratios) to distinguish between mono- and polycyclic products .
- Data Interpretation : Compare theoretical vs. empirical product ratios. If discrepancies exceed 10%, investigate catalyst deactivation or side reactions (e.g., isomerization) using kinetic studies .
Q. How can conflicting crystallographic and spectroscopic data for this compound derivatives (e.g., C₁₅ vs. C₁₄ formulations) be reconciled?
- Methodology : Re-examine historical analyses (e.g., picrate and styphnate derivatives of kessazulene) using modern X-ray crystallography. Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular formulas .
- Contradiction Analysis : If crystallography supports C₁₅ but older studies suggest C₁₄, assess possible impurities (e.g., solvent adducts) or analytical limitations in early 20th-century techniques .
Q. What statistical frameworks are optimal for analyzing correlations between this compound’s physicochemical properties (e.g., boiling point, density) and its biological activity?
- Methodology : Apply multivariate regression models to datasets combining physicochemical parameters (e.g., d20/4 = 0.9498 for isodeoxy-β-kessylanone) and bioactivity assays . Use Pearson correlation coefficients to identify significant predictors, and address multicollinearity via principal component analysis (PCA) .
- Validation : Replicate analyses with bootstrapping to assess robustness. Report confidence intervals for all coefficients .
Methodological Guidelines
- Experimental Design : Follow RSC standards for reporting synthesis, including catalyst details, solvent grades, and instrument calibration protocols .
- Data Presentation : Use tables to compare yields, spectral peaks, and computational vs. experimental results. Example:
| Derivative | Yield (%) | Boiling Point (°C/mmHg) | [α]D²⁰ | Reference |
|---|---|---|---|---|
| Kessazulene | 72 | 153/7 | +32.54 | |
| Octahydro-kessazulene | 85 | 112–115/7 | N/A |
- Literature Review : Prioritize peer-reviewed journals over gray literature. Use Google Scholar advanced search with keywords like "this compound derivatives" + "synthesis" + "spectroscopy," filtering for post-2000 studies . Cross-verify citations via Web of Science to avoid unreliable sources (e.g., ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
